molecular formula C17H22BNO2 B1429807 1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 2304635-76-3

1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1429807
CAS No.: 2304635-76-3
M. Wt: 283.2 g/mol
InChI Key: JGQJNHIXARWYHH-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The molecular architecture of this compound encompasses several distinctive structural elements that contribute to its chemical reactivity and synthetic utility. The compound possesses a molecular formula of carbon seventeen hydrogen twenty-two boron nitrogen oxygen two (C₁₇H₂₂BNO₂) with a molecular weight of 283.18 grams per mole. The Chemical Abstracts Service registry number 2304635-76-3 uniquely identifies this compound in chemical databases and literature. The simplified molecular-input line-entry system representation CC1(C)OB(OC1(C)C)C1=CC2=C(C=CC=C2)N1C1CC1 precisely describes the connectivity and stereochemistry of the molecule.

The indole core structure serves as the foundational heterocyclic framework, consisting of a benzene ring fused to a pyrrole ring, which provides the compound with aromatic stability and electronic properties characteristic of indole derivatives. The nitrogen atom at position one of the indole ring bears a cyclopropyl substituent, introducing significant ring strain and steric hindrance that influences the molecule's conformational preferences and reactivity patterns. The cyclopropyl group's three-membered ring structure imparts considerable strain energy, making it susceptible to ring-opening reactions under appropriate conditions.

At position two of the indole ring, the compound features a tetramethyl-dioxaborolan substituent, commonly referred to as a pinacol boronic ester protecting group. This boronic ester moiety consists of a boron atom coordinated within a six-membered dioxaborolane ring bearing four methyl substituents, which provides both steric protection and enhanced stability compared to free boronic acids. The pinacol ester serves as a masked boronic acid functionality that can be selectively deprotected under mild conditions while maintaining compatibility with various functional groups throughout synthetic sequences.

Property Value Reference
Molecular Formula C₁₇H₂₂BNO₂
Molecular Weight 283.18 g/mol
Chemical Abstracts Service Number 2304635-76-3
Purity (Commercial) 95%
Storage Temperature 2-8°C
MDL Number MFCD22574197

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to the pioneering work of Herbert Charles Brown, who received the Nobel Prize in Chemistry in 1979 for his contributions to organoborane chemistry. Brown's discovery of hydroboration in 1956 fundamentally transformed synthetic organic chemistry by providing a reliable method for introducing boron functionality into organic molecules. The hydroboration reaction enabled chemists to access organoborane intermediates under exceptionally mild conditions, which could subsequently be transformed into various functional groups through oxidation, halogenation, or other chemical manipulations.

The evolution from simple organoboranes to protected boronic esters represented a significant advancement in synthetic methodology, addressing the inherent instability and handling difficulties associated with free boronic acids. Pinacol boronic esters, exemplified by compounds such as this compound, emerged as particularly valuable synthetic intermediates due to their enhanced stability, ease of purification, and compatibility with various reaction conditions. The pinacol protecting group effectively shields the boronic acid functionality from unwanted side reactions while maintaining the essential reactivity required for cross-coupling transformations.

The significance of boronic esters in synthetic chemistry became particularly evident with the development of the Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1981. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, providing access to complex molecular architectures with high efficiency and selectivity. The Suzuki reaction's compatibility with diverse functional groups and mild reaction conditions established boronic esters as indispensable tools in pharmaceutical synthesis, materials chemistry, and natural product total synthesis.

Indole-containing boronic esters occupy a specialized position within this historical context, as indole represents one of the most prevalent heterocyclic frameworks in biologically active compounds. The development of methods for selective functionalization of indole rings with boronic ester groups has enabled the construction of complex indole derivatives that would be challenging to access through traditional synthetic approaches. The regioselective borylation of indoles, particularly at the carbon-2 position as exemplified in this compound, represents a sophisticated application of carbon-hydrogen activation chemistry.

Role in Contemporary Organoboron Research

Contemporary organoboron research has embraced this compound and related compounds as valuable tools for investigating fundamental reactivity patterns and developing new synthetic methodologies. The compound's unique structural features position it at the intersection of several active research areas, including strain-release chemistry, boronate complex reactivity, and heterocyclic functionalization. Research conducted at the University of Bristol has demonstrated that cyclopropyl boronate complexes, which bear structural similarity to donor-acceptor cyclopropanes, undergo concerted ring-opening reactions upon activation with Lewis acids.

The reactivity of cyclopropyl-containing boronic esters has revealed important mechanistic insights into the relationship between ring strain and boronate complex behavior. Studies have shown that both strain in the cyclopropane ring and the presence of electron-withdrawing groups in the beta position are essential for promoting 1,2-metallate rearrangement reactions. These findings have implications for understanding the reactivity patterns of this compound under various reaction conditions, particularly in the context of potential strain-release transformations.

Contemporary research in boronic ester chemistry has also focused on developing improved methods for the controlled manipulation of boron-containing compounds. Chemoselective control of boronic acid solution speciation has emerged as a new strategy for achieving selective transformations of boronic esters. This approach enables the formal homologation of aryl and alkenyl boronic acid pinacol esters through manipulation of solution equilibria within cross-coupling environments. Such methodological advances directly impact the synthetic utility of compounds like this compound by expanding the range of transformations that can be performed with high selectivity and efficiency.

The role of indole-containing boronic esters in medicinal chemistry has become increasingly prominent, as these compounds serve as advanced intermediates in the synthesis of pharmaceutical agents. The boronic acid functionality has been recognized for its ability to interact with biological targets, particularly enzymes that utilize nucleophilic mechanisms. While this compound itself serves primarily as a synthetic intermediate, its structural framework provides access to diverse indole derivatives through cross-coupling and other transformations.

Research into stereospecific transformations of boronic esters has revealed the potential for these compounds to serve as chiral building blocks in asymmetric synthesis. The ability to perform stereoretentive and stereoinvertive transformations of boronic esters enables the construction of enantioenriched products with high levels of stereochemical control. This capability is particularly valuable in the context of pharmaceutical synthesis, where stereochemical purity is often critical for biological activity and safety profiles.

Properties

IUPAC Name

1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO2/c1-16(2)17(3,4)21-18(20-16)15-11-12-7-5-6-8-14(12)19(15)13-9-10-13/h5-8,11,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQJNHIXARWYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147316
Record name 1H-Indole, 1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304635-76-3
Record name 1H-Indole, 1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304635-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Cyclopropylation of Indole

The cyclopropyl group is typically introduced by alkylation of the indole nitrogen using cyclopropyl halides or cyclopropyl-containing reagents under basic conditions. For example:

  • Starting from 1H-indole, treatment with cyclopropyl bromide or iodide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at elevated temperatures leads to N-cyclopropylindole formation.
  • This step is often optimized to avoid over-alkylation or side reactions.

C-2 Borylation of N-Cyclopropylindole

The installation of the boronate ester at the C-2 position of the indole ring is achieved via transition-metal catalyzed borylation:

  • A common method uses palladium catalysts such as Pd(dba)2 combined with ligands like Xantphos.
  • The borylation reagent is bis(pinacolato)diboron (B2pin2), which transfers the pinacol boronate group.
  • The reaction is typically carried out in a mixed solvent system such as cyclopentyl methyl ether and water (CPME:H2O, 4:1) with a base such as cesium carbonate.
  • Heating at moderate temperatures (around 80 °C) under inert atmosphere (nitrogen) for several hours facilitates the borylation.
  • Purification often requires chromatographic methods due to the sensitivity and polarity of the boronate product.

Representative Reaction Conditions and Yields

A typical borylation reaction for the preparation of this compound proceeds as follows:

Parameter Condition/Value
Substrate N-cyclopropylindole (0.258 mmol)
Catalyst Pd(dba)2 (0.006 mmol)
Ligand Xantphos (0.013 mmol)
Borylation reagent Bis(pinacolato)diboron (0.270 mmol)
Base Cs2CO3 (0.774 mmol)
Solvent CPME:H2O (4:1), 0.20 M
Temperature 80 °C
Reaction time Overnight (approx. 12-16 hours)
Yield Typically 70-80% isolated, purified yield

This method is supported by literature examples demonstrating the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a key intermediate in cross-coupling reactions, highlighting its synthetic accessibility and utility.

Alternative and Supporting Synthetic Routes

Direct Borylation of Indole Followed by N-Cyclopropylation

Some protocols may reverse the order, first borylating the indole at C-2 and then performing N-cyclopropylation. However, steric and electronic factors often favor N-alkylation first to avoid competing side reactions.

Use of Copper Catalysis and Other Metal Catalysts

Copper(II) acetate with 2,2'-bipyridyl ligand in dichloroethane has been reported for related indole functionalizations and may be adapted for cyclopropylindole intermediates before borylation.

Industrial and Scale-up Considerations

Industrial synthesis of this compound or analogs often involves:

  • Optimization of catalyst loading and ligand choice to reduce cost.
  • Use of continuous flow reactors to improve reaction control and scalability.
  • Implementation of automated purification techniques such as preparative HPLC.
  • Stringent quality control to ensure purity, especially for pharmaceutical applications.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Notes
N-Cyclopropylation Alkylation of indole N-H Cyclopropyl bromide/iodide, K2CO3, THF, heat High selectivity for N-alkylation
C-2 Borylation Pd-catalyzed Miyaura borylation Pd(dba)2, Xantphos, B2pin2, Cs2CO3, CPME:H2O Requires inert atmosphere, purification
Alternative metal catalysis Copper catalysis for indole functionalization Cu(OAc)2, 2,2'-bipyridyl, DCE, 70 °C May be used for intermediates
Purification Chromatography (flash, preparative HPLC) Silica gel, ethyl acetate/petroleum ether Essential for isolating pure product

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly those involving the boronic acid moiety, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives, including those with different functional groups.

Scientific Research Applications

1-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and tyrosine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the position of the boronate group, N-substituents, and additional functional groups. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties Applications References
Target Compound 1-Cyclopropyl, 2-boronate C₁₇H₂₂BNO₂ Enhanced steric bulk; potential for unique reactivity in cross-couplings Drug discovery, agrochemicals
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-Methyl, 2-boronate C₁₅H₁₉BNO₂ Standard boronate for Suzuki reactions; mp 97–99°C Intermediate in heterocycle synthesis
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-Methyl, 4-boronate C₁₅H₂₀BNO₂ Boronate at C4 alters electronic properties; colorless oil Synthesis of biaryl motifs
1-[(4-Methylphenyl)sulfonyl]-3-boronate-1H-indole 1-Sulfonyl, 3-boronate C₂₁H₂₄BNO₄S Electron-withdrawing sulfonyl group increases stability; MW 397.3 Specialty coupling reactions
7-Fluoro-5-methyl-4-boronate-1H-indole 7-Fluoro, 5-methyl, 4-boronate C₁₅H₁₈BFNO₂ Fluorine enhances electronegativity; CAS 1449581-03-6 Fluorinated drug candidates

Reactivity in Cross-Coupling Reactions

  • 1-Methyl-2-boronate Indole : A benchmark substrate with high reactivity in Suzuki-Miyaura couplings; used in synthesizing indole-aryl conjugates .
  • 4- and 5-Boronate Isomers : Boronate position significantly impacts regioselectivity. For instance, 4-boronates couple preferentially at the para position of aryl halides, whereas 2-boronates favor ortho coupling .

Physicochemical Properties

  • Melting Points : N-Methyl-2-boronate indole derivatives exhibit higher melting points (e.g., 97–99°C ) compared to liquid 4-boronate analogues . The target compound’s cyclopropyl group may lower melting points due to reduced crystallinity.
  • Solubility : Sulfonyl-substituted boronates (e.g., ) show improved solubility in polar solvents compared to alkyl-substituted variants.
  • Stability : Electron-withdrawing groups (e.g., sulfonyl in ) slow boronate hydrolysis, whereas electron-donating groups (e.g., methyl in ) may increase susceptibility to moisture.

Biological Activity

1-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a dioxaborolane moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22BNO2
  • Molecular Weight : 283.17 g/mol
  • CAS Number : 2304635-76-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:

  • A study focusing on thalidomide analogues demonstrated that modifications to the indole scaffold can lead to potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
  • The dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and motility.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have shown selective inhibition of kinases involved in cancer signaling pathways. This suggests that the indole and dioxaborolane functionalities may contribute to binding affinity and specificity towards certain kinases .

Case Studies

Several studies have explored the biological implications of similar compounds:

StudyFindings
Nutt et al. (2023)Investigated thalidomide derivatives and their growth inhibition properties in murine liver cell lines. Notable compounds showed selective toxicity towards tumorigenic cells .
ACS Medicinal Chemistry Letters (2021)Identified selective inhibitors for dual-specificity kinases using fragment-based discovery methods; compounds demonstrated significant biological activity against cancer cell lines .

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

  • Neuroprotective Effects : Indole-based compounds have been studied for their neuroprotective properties in models of neurodegenerative diseases.
  • Anti-inflammatory Activity : Some derivatives have shown promise in modulating inflammatory pathways.

Q & A

Q. Table 1. Comparison of Catalytic Systems for Suzuki Coupling

Catalyst/LigandSolventBaseYield (%)Reference
Pd(PPh₃)₄DMEK₂CO₃58
Pd(OAc)₂/XPhosTolueneCsF82
PdCl₂(dppf)THFNaOMe45

Q. Table 2. Key Spectral Data

TechniqueKey Signals/DataReference
¹H NMR (CDCl₃)δ 1.32 (s, 12H, dioxaborolane CH₃), δ 2.15 (m, cyclopropyl)
HRMS (CI)[M+H]+ calcd. 257.14, found 257.13

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.